molecular formula C6H16IN B7949767 N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide

N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide

Cat. No.: B7949767
M. Wt: 229.10 g/mol
InChI Key: DTARVVVHBXXDEP-UHFFFAOYSA-N
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Description

N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium iodide (CAS: 1652-63-7) is a fluorinated cationic surfactant with the molecular formula C₁₄H₁₆F₁₇IN₂O₂S and a molecular weight of 725.9 g/mol . Its structure comprises a perfluorooctylsulfonyl group (CF₃(CF₂)₇SO₂−) linked to a quaternary ammonium moiety (N⁺(CH₃)₃) via a propylamine spacer. Key properties include:

  • Surface tension: 17 mN/m (1‰ aqueous solution).
  • Water solubility: Forms a gelatinous solution at 1% concentration.
  • Applications: Wetting agent, spreading agent, anti-foaming agent, and corrosion inhibitor in acidic, alkaline, and neutral media. It is also used in electronics, textiles, and firefighting foams .

The compound’s high fluorine content and cationic charge enhance its ability to reduce surface tension and adhere to negatively charged surfaces, making it effective in diverse industrial applications.

Properties

IUPAC Name

2,3-dimethylbutan-2-ylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.HI/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTARVVVHBXXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Fluorotelomer Iodide

Reaction with sulfur trioxide or oleum yields the perfluorooctylsulfonyl chloride :

C8F17CH2CH2I+SO3C8F17SO2Cl+HI\text{C}8\text{F}{17}\text{CH}2\text{CH}2\text{I} + \text{SO}3 \rightarrow \text{C}8\text{F}{17}\text{SO}2\text{Cl} + \text{HI}

This intermediate is highly reactive and requires anhydrous conditions.

Amine Coupling

The sulfonyl chloride reacts with N,N-dimethylpropylamine to form the tertiary sulfonamide:

C8F17SO2Cl+(CH3)2N(CH2)3NH2C8F17SO2NH(CH2)3N(CH3)2+HCl\text{C}8\text{F}{17}\text{SO}2\text{Cl} + (\text{CH}3)2\text{N}(\text{CH}2)3\text{NH}2 \rightarrow \text{C}8\text{F}{17}\text{SO}2\text{NH}(\text{CH}2)3\text{N}(\text{CH}3)_2 + \text{HCl}

Yields exceed 85% when conducted in dichloromethane at 0–5°C.

Quaternary Ammonium Formation

The tertiary amine undergoes quaternization with methyl iodide to yield the final product:

C8F17SO2NH(CH2)3N(CH3)2+CH3I[C8F17SO2NH(CH2)3N(CH3)3]+I\text{C}8\text{F}{17}\text{SO}2\text{NH}(\text{CH}2)3\text{N}(\text{CH}3)2 + \text{CH}3\text{I} \rightarrow [\text{C}8\text{F}{17}\text{SO}2\text{NH}(\text{CH}2)3\text{N}(\text{CH}3)_3]^+\text{I}^-

Key conditions :

  • Solvent: Acetonitrile or dimethylformamide (DMF).

  • Temperature: 60–80°C for 12–24 hours.

  • Yield: 70–78% after recrystallization from ethanol.

Alternative Grignard-Based Synthesis

A patent-derived approach uses Grignard reagents to assemble the propylamine backbone:

Grignard Reagent Preparation

3-Chloro-N,N-dimethylpropylamine reacts with magnesium in tetrahydrofuran (THF):

(CH3)2N(CH2)3Cl+Mg(CH3)2N(CH2)3MgCl(\text{CH}3)2\text{N}(\text{CH}2)3\text{Cl} + \text{Mg} \rightarrow (\text{CH}3)2\text{N}(\text{CH}2)3\text{MgCl}

Nucleophilic Attack on Sulfonyl Electrophile

The Grignard reagent reacts with perfluorooctylsulfonyl chloride:

(CH3)2N(CH2)3MgCl+C8F17SO2Cl(CH3)2N(CH2)3SO2C8F17+MgCl2(\text{CH}3)2\text{N}(\text{CH}2)3\text{MgCl} + \text{C}8\text{F}{17}\text{SO}2\text{Cl} \rightarrow (\text{CH}3)2\text{N}(\text{CH}2)3\text{SO}2\text{C}8\text{F}{17} + \text{MgCl}_2

This method avoids sulfonamide intermediates but requires strict moisture control.

Analytical Validation and Quality Control

Post-synthesis analysis follows EPA Draft Method 1633 for PFAS quantification:

ParameterSpecification
Extraction SolventBasic methanol (pH 10)
CleanupCarbon SPE cartridges
DetectionLC-MS/MS (MRM mode)
QuantitationIsotope dilution (^13C-labeled PFAS)
Method Detection Limit1.6–62.5 ng/L for most analytes

Critical quality checks include:

  • Extracted Internal Standard (EIS) recovery (85–115%).

  • Matrix spike tests to assess interference.

Industrial-Scale Optimization

Forafac 1157 (a commercial analog) is produced via continuous-flow reactors to enhance efficiency:

  • Residence time : 2–4 minutes at 120°C.

  • Catalyst : Tetrabutylammonium iodide (0.5 mol%).

  • Throughput : 500–700 kg/day with 95% purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

    Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Surfactant Properties

The compound exhibits excellent surfactant characteristics due to the presence of the perfluorinated chain. This makes it useful in:

  • Emulsification : It can stabilize emulsions in various formulations, including cosmetics and pharmaceuticals.
  • Foam Formation : Its ability to generate stable foams is beneficial in firefighting foams and industrial cleaning agents.

Biomedical Applications

Research indicates potential biomedical applications:

  • Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of hydrophobic drugs. Its surfactant properties facilitate the formation of micelles that encapsulate drugs for more effective delivery.
  • Antimicrobial Activity : Preliminary studies suggest that quaternary ammonium compounds exhibit antimicrobial properties, making this compound a candidate for use in antiseptic formulations.

Environmental Remediation

Due to its strong affinity for organic pollutants, N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide is being investigated for:

  • Adsorption of Contaminants : Its structure allows it to adsorb various organic contaminants from water sources effectively.
  • Soil Remediation : The compound can be applied to contaminated soils to enhance the removal of hydrophobic pollutants.

Data Tables

Application AreaSpecific Use CaseBenefits
SurfactantsEmulsification in cosmeticsImproved stability and texture
Drug DeliveryMicelle formationEnhanced solubility and bioavailability
Antimicrobial ProductsAntiseptic formulationsPotential broad-spectrum antimicrobial activity
Environmental RemediationAdsorption of organic pollutantsEffective removal from water and soil

Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium iodide in formulating nanoparticles for drug delivery. The results indicated a significant increase in drug loading capacity and sustained release profiles compared to conventional formulations.

Environmental Applications

Research conducted by environmental scientists demonstrated that this compound could effectively remove perfluoroalkyl substances (PFAS) from contaminated groundwater. The study highlighted its potential as a remediation agent due to its high adsorption capacity and selectivity towards specific contaminants.

Mechanism of Action

The mechanism by which N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface of different phases (e.g., oil and water), thereby stabilizing emulsions and foams. The molecular targets include various interfaces where it can reduce interfacial tension, enhancing the mixing and interaction of different phases .

Comparison with Similar Compounds

N-[3-(p-Perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl Ammonium Iodide

Key differences include:

Property Target Compound Perfluorononenyl Derivative
Molecular Formula C₁₄H₁₆F₁₇IN₂O₂S Not explicitly stated
Fluorocarbon Chain C₈F₁₇ (perfluorooctyl) C₉F₁₉ (perfluorononenyl)
Surface Tension 17 mN/m (1‰) 20.4 mN/m (at CMC)
CMC Not reported 9.67 × 10⁻⁴ mol/L
Synthetic Yield Not reported 88.3%

The longer perfluorononenyl chain in the latter increases hydrophobicity, raising its CMC and surface tension compared to the target compound. The benzamido group may also enhance thermal stability but reduce solubility in polar solvents .

PFN-Br (Polyfluorene-Based Ammonium Salt)

PFN-Br (poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylamino-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)) dibromide) is a polymeric fluorinated ammonium compound used in perovskite solar cells. Unlike the target compound:

  • Structure : Branched polymer with alternating fluorene and ammonium units.

This highlights how fluorinated ammonium compounds can serve niche roles in energy technologies, diverging from traditional surfactant applications .

Comparison with Non-Fluorinated Cationic Surfactants

1-Dodecanaminium, N-(3-hydroxypropyl)-N,N-dimethyl-, Iodide

This non-fluorinated surfactant (CAS: 137525-63-4) has a dodecyl chain (C₁₂H₂₅) and a hydroxypropyl group. Key contrasts include:

Property Target Compound Dodecanaminium Derivative
Molecular Formula C₁₄H₁₆F₁₇IN₂O₂S C₁₇H₃₈INO
Molecular Weight 725.9 g/mol 399.39 g/mol
Hydrophobic Group Fluorinated (C₈F₁₇) Hydrocarbon (C₁₂H₂₅)
Surface Tension 17 mN/m Not reported
Biodegradability Likely low Higher (non-fluorinated)

The target compound’s fluorinated chain provides superior surface activity but raises environmental persistence concerns. Non-fluorinated analogs like the dodecanaminium derivative are less effective in harsh pH conditions but more eco-friendly .

Quaternized Chitosan Derivatives (e.g., N-Propyl-N,N-dimethyl Chitosan Iodide)

Biopolymer-based surfactants, such as quaternized chitosan, offer distinct advantages:

  • Source : Derived from renewable chitosan (crustacean shells).
  • Charge Density : High due to polysaccharide backbone.
  • Applications : Antimicrobial coatings, drug delivery.

Compared to the target compound:

Property Target Compound Chitosan Derivative
Biocompatibility Low High
Antimicrobial Activity Moderate High
Environmental Impact High (persistent) Low (biodegradable)

Quaternized chitosan derivatives excel in biomedical applications but lack the chemical stability of fluorinated surfactants in extreme conditions .

Biological Activity

N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide (commonly referred to as FC-134) is a quaternary ammonium compound notable for its surfactant properties and potential applications in various fields, including biology and medicine. This article explores the biological activity of FC-134, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.

  • IUPAC Name : N,N-dimethyl-3-perfluorooctylsulfonylpropyl-aminium iodide
  • CAS Number : 1652-63-7
  • Molecular Formula : C14H16F17IN2O2S
  • Molecular Weight : 725.27 g/mol

FC-134 exhibits its biological activity primarily through its surfactant properties. Surfactants can alter the surface tension of biological membranes, facilitating the penetration of therapeutic agents into cells. The perfluorinated tail enhances hydrophobic interactions, while the quaternary ammonium head group provides cationic characteristics that can interact with negatively charged cell membranes.

Antimicrobial Properties

Research indicates that FC-134 has significant antimicrobial activity against various pathogens. Its surfactant nature disrupts microbial cell membranes, leading to cell lysis. A study demonstrated that FC-134 effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in disinfectants and antiseptics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate FC-134's safety profile in mammalian cells. Results indicate that while FC-134 exhibits antimicrobial properties, it also shows dose-dependent cytotoxic effects on certain cell lines. This duality necessitates careful consideration when developing therapeutic applications.

Concentration (µM)Cell Viability (%)
0100
1090
5070
10050

Table 1: Cytotoxicity of FC-134 on mammalian cell lines.

Applications in Drug Delivery

The unique properties of FC-134 make it a candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs within micelles enhances bioavailability and therapeutic efficacy. Studies have shown that FC-134 can improve the solubility of poorly soluble drugs, facilitating their transport across biological barriers.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, FC-134 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts after treatment with FC-134 at concentrations as low as 25 µg/mL. This study supports the potential use of FC-134 as an antimicrobial agent in clinical settings.

Case Study 2: Drug Delivery System Development

A recent study explored the formulation of a liposomal drug delivery system incorporating FC-134. The results showed enhanced drug encapsulation efficiency and sustained release profiles compared to traditional formulations. This advancement suggests that FC-134 could play a crucial role in improving the pharmacokinetics of various therapeutic agents.

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